Conformational Differentiation: Fukinone vs. Ligularone in Solution
Fukinone (3) and isoligularone (2) adopt a predominantly 'steroid-like' conformation in solution, in contrast to ligularone (1), which adopts a 'non-steroid-like' conformation [1]. NMR and CD spectroscopic evidence supports this conformational distinction, which is directly relevant to molecular recognition and potential biological interactions.
| Evidence Dimension | Solution conformation of cis-decalin sesquiterpene ketones |
|---|---|
| Target Compound Data | Fukinone (3) adopts 'steroid-like' conformation |
| Comparator Or Baseline | Ligularone (1) adopts 'non-steroid-like' conformation; Isoligularone (2) adopts 'steroid-like' conformation |
| Quantified Difference | Conformational class difference (steroid-like vs. non-steroid-like) in solution |
| Conditions | NMR and CD spectroscopy in solution (1977 study) |
Why This Matters
Conformational differences alter molecular recognition by biological targets and cannot be predicted from 2D chemical structure alone; procurement of the correct isomer is essential for reproducible biological outcomes.
- [1] Sato T, Tada M, Takahashi T, Horibe I, Ishii H, Iwata T, et al. NMR and CD spectral studies of conformational isomers of isoligularone and fukinone, naturally occurring cis-decalin derivatives. Chem Lett. 1977;6(10):1191-1194. doi:10.1246/cl.1977.1191 View Source
